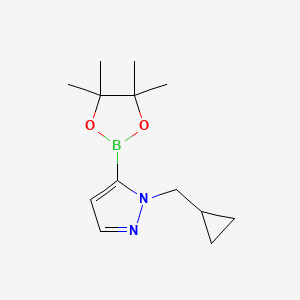

1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester

Description

1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester (CAS: N/A; referenced as FF-1498 in ) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyrazole ring substituted with a cyclopropylmethyl group at the 1-position and a pinacol-protected boronic ester at the 5-position. This compound is cataloged by suppliers like Combi-Blocks () and is valued for its role in synthesizing complex organic molecules, including pharmaceuticals and functional materials .

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-8-15-16(11)9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBAOKHZOZINLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019997-41-0 | |

| Record name | 1-(cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester typically involves the reaction of 1-(Cyclopropylmethyl)pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining high purity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

Conditions: Inert atmosphere (e.g., nitrogen), reflux temperature, and reaction times ranging from a few hours to overnight.

Major Products

The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester is in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are critical for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron source that can couple with various electrophiles to produce biaryl compounds.

Case Study:

In a study published in Organic Letters, researchers demonstrated the efficacy of this boronic acid in coupling with aryl halides under mild conditions. The reaction yielded high conversions and selectivity for the desired products, showcasing its utility in synthesizing complex organic molecules .

Medicinal Chemistry

The compound has also been explored for its potential applications in medicinal chemistry. Boronic acids are known to interact with biological targets, and derivatives like 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester have been investigated for their inhibitory effects on certain enzymes.

Case Study:

A research article highlighted the design of novel inhibitors targeting specific kinases using this boronic acid derivative as a scaffold. The synthesized compounds exhibited promising biological activity, indicating potential therapeutic applications .

Material Science

Beyond organic synthesis and medicinal applications, this compound has shown promise in material science, particularly in the development of polymers and nanomaterials. Its boron-containing structure can enhance the thermal and mechanical properties of materials.

Data Table: Applications Overview

| Application Area | Description | Example Outcomes |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions | High yields of biaryl compounds |

| Medicinal Chemistry | Potential enzyme inhibitors for therapeutic applications | Promising activity against specific kinases |

| Material Science | Enhances properties of polymers and nanomaterials | Improved thermal stability |

Mécanisme D'action

The mechanism of action of 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Positional Isomers on the Pyrazole Ring

- 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid pinacol ester (FM-7403, CAS 1000801-75-1) : Differs in the boronic ester position (4 vs. 5 on the pyrazole). Positional isomers can exhibit distinct reactivity due to electronic and steric variations. For example, Suzuki couplings involving 5-position esters may proceed more efficiently due to reduced steric hindrance compared to 4-position analogues .

- 1-Isopropyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 1282518-60-8): Replaces cyclopropylmethyl with an isopropyl group.

Heterocyclic Variants

- 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester (CSB-DT4812-0.1) : Substitutes pyrazole with thiazole. Thiazole’s electron-deficient nature may reduce coupling efficiency compared to electron-rich pyrazole derivatives .

Solubility and Physicochemical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids (). For example:

| Compound | Solubility in Chloroform | Solubility in Acetone |

|---|---|---|

| Phenylboronic acid pinacol ester | High | Moderate |

| 1-(Cyclopropylmethyl)pyrazole-5-BE* | Likely high† | Moderate‡ |

| 1-Isopropyl-pyrazole-5-BE | High§ | High§ |

*BE = Boronic ester; †Inferred from ; ‡Cyclopropylmethyl may reduce polarity; §Isopropyl’s lower steric bulk enhances solubility .

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The cyclopropylmethyl group’s electron-donating nature could stabilize intermediates in Suzuki couplings, though steric hindrance may offset this benefit. In contrast, 1-methyl or 1-isopropyl analogues () may offer faster reaction kinetics due to reduced steric bulk .

- Steric Effects : highlights successful couplings using pyrazole-5-boronic esters (e.g., compound 5), suggesting the 5-position is sterically favorable. Positional isomers (e.g., 4-position) or bulkier groups (e.g., tetrahydro-2H-pyran-2-yl in ) may require optimized catalytic conditions .

Spectral Characteristics

- 1H NMR : Pinacol methyl groups appear as a singlet at δ ~1.37–1.38 (). Cyclopropylmethyl protons may show distinct splitting patterns (e.g., δ 0.5–1.5 for cyclopropane CH2) compared to isopropyl’s doublet (δ ~1.2–1.4) .

- 13C NMR : Boronic ester carbons resonate at δ ~24.9 (methyl) and δ ~84.0 (quaternary), consistent across pinacol esters ().

Cost and Availability

| Compound (Supplier) | Price (per 1g) | Purity |

|---|---|---|

| 1-(Cyclopropylmethyl)pyrazole-5-BE (Combi-Blocks) | Not listed | Not specified |

| 1-Isopropyl-pyrazole-5-BE (AOB Chem) | Inquire | 95% |

| 1-(Tetrahydro-2H-pyran-2-yl)-pyrazole-5-BE (Santa Cruz) | $292.00 | Not specified |

Data from , and 12 suggest that cyclopropylmethyl derivatives are less commonly cataloged and may require custom synthesis, whereas isopropyl or methyl variants are more readily available.

Activité Biologique

1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester (CAS: 2019997-41-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C13H21BN2O2

- Molecular Weight : 248.13 g/mol

- Purity : 95% .

The compound features a pyrazole ring substituted with a cyclopropylmethyl group and a boronic acid pinacol ester moiety, which may contribute to its biological activity.

1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester is primarily studied for its interactions with various biological targets. The boronic acid functionality is known to form reversible covalent bonds with diols in biological molecules, potentially influencing enzyme activity and cellular signaling pathways.

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .

Table 1: Summary of Anti-inflammatory Activities of Related Pyrazole Derivatives

| Compound | COX-2 Inhibition (IC50 μg/mL) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | 8.22 |

| Compound B | 0.04 | 9.31 |

| 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester | TBD | TBD |

Anticancer Potential

In addition to anti-inflammatory effects, pyrazole derivatives have been explored for their anticancer properties. Studies have shown that certain pyrazoles can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism . This inhibition can lead to reduced tumor growth and improved efficacy of existing chemotherapeutic agents.

Case Studies

- Lactate Dehydrogenase Inhibition : Research focused on the optimization of pyrazole-based inhibitors demonstrated that modifications to the pyrazole ring could enhance inhibitory potency against LDH, suggesting a promising avenue for developing anticancer therapeutics .

- In Vivo Studies : In vivo models using carrageenan-induced paw edema have illustrated that certain pyrazole derivatives provide significant anti-inflammatory effects without substantial gastrointestinal toxicity, highlighting their therapeutic potential .

Synthesis and Applications

The synthesis of 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester typically involves multi-step organic reactions which may include:

- Formation of the Pyrazole Ring : Utilizing cyclization reactions involving appropriate precursors.

- Boronic Acid Esterification : Reacting pyrazole with boronic acid derivatives under controlled conditions.

This compound serves as a valuable building block in medicinal chemistry for developing new drug candidates targeting inflammation and cancer.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A microwave-assisted one-pot cyclization/Suzuki coupling approach has been reported for structurally related pyrazole-boronic esters, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., THF/water solvent systems at 75–100°C) . Cyclopropane-containing precursors may require protection of reactive groups to avoid side reactions during coupling steps .

Q. How is the purity and structural integrity of this boronic ester verified in academic research?

Analytical techniques include:

Q. What storage conditions are recommended for this compound to prevent degradation?

Store at 0–6°C under inert atmosphere (argon/nitrogen) to minimize hydrolysis of the boronic ester moiety. Prolonged exposure to moisture or elevated temperatures leads to decomposition, as observed in related pyridine-boronic esters .

Advanced Research Questions

Q. How can researchers optimize reaction yields in cross-coupling reactions involving this boronic ester?

Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for sterically hindered substrates .

- Solvent systems : Tetrahydrofuran (THF)/water mixtures with K₃PO₄ as a base enhance coupling efficiency .

- Temperature control : Microwave-assisted protocols reduce reaction times and improve yields (e.g., 69–94% in sealed tube reactions) .

Q. What strategies address low reactivity of this boronic ester in challenging coupling partners (e.g., electron-deficient aryl halides)?

Q. How can chiral derivatization protocols resolve stereochemical ambiguities in products derived from this boronic ester?

Chiral auxiliaries like (R)-α-methylbenzylamine enable diastereomeric differentiation via ¹H/¹³C NMR. Coordination studies with 2-formylphenylboronic acid enhance spectral resolution for asymmetric products .

Methodological Challenges and Solutions

Q. What analytical pitfalls arise when characterizing this compound, and how are they mitigated?

Q. How do steric effects from the cyclopropylmethyl group influence reactivity?

The cyclopropylmethyl substituent increases steric hindrance, slowing transmetalation in Suzuki couplings. Computational modeling (DFT) predicts transition-state geometries, guiding substrate design to minimize steric clashes .

Data Interpretation and Contradictions

Q. Why do reported yields for similar boronic esters vary across studies (e.g., 69% vs. 94%)?

Discrepancies arise from:

Q. How can researchers reconcile conflicting NMR data for boronic ester derivatives?

Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state structure confirmation). Dynamic NMR effects from boron coordination may explain peak broadening; low-temperature NMR (-40°C) resolves splitting .

Applications in Academic Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.